Biotin-PEG4-amino-t-Bu-DADPS-C6-azide

Descripción general

Descripción

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a polyethylene glycol (PEG)-based PROTAC linker. This compound is used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . It contains an azide group, making it a useful reagent in click chemistry reactions .

Mecanismo De Acción

Target of Action

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By exploiting this system, the compound can selectively degrade target proteins .

Pharmacokinetics

As a protac linker, it’s designed to enhance the bioavailability of the protacs it helps to form .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system .

Action Environment

It’s worth noting that the compound’s ability to undergo copper-catalyzed azide-alkyne cycloaddition reaction (cuaac) may be influenced by the presence of copper ions and other reactants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is synthesized through a series of chemical reactions involving the incorporation of biotin, PEG4, and azide groups. The synthesis typically involves the following steps:

Protection and Deprotection: The use of protecting groups such as t-Bu (tert-butyl) to protect reactive sites during intermediate steps

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide undergoes several types of chemical reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN without the need for a catalyst.

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate and sodium ascorbate, in an aqueous or organic solvent.

SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions are cycloaddition products, which are used in the synthesis of PROTAC molecules and other bioconjugates .

Aplicaciones Científicas De Investigación

PROTAC Synthesis

Overview : Biotin-PEG4-amino-t-Bu-DADPS-C6-azide plays a crucial role in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells.

Mechanism : The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, allowing for the conjugation of various functional groups or targeting moieties to the PROTAC structure . This reaction is essential for creating bifunctional molecules that can bind to both target proteins and E3 ligases, promoting ubiquitination and subsequent proteasomal degradation of the target protein.

Bioconjugation and Protein Labeling

Overview : The azide functionality allows for efficient bioconjugation strategies, enabling researchers to label proteins with biotin. This is particularly useful for studying protein interactions and dynamics in cellular environments.

Applications :

- Detection : Biotinylated proteins can be detected using streptavidin conjugates, which facilitate various assays such as Western blotting and ELISA .

- Purification : The strong affinity of biotin for streptavidin enables the purification of biotinylated proteins from complex mixtures, enhancing experimental specificity .

Drug Delivery Systems

Overview : The incorporation of biotin into drug delivery systems enhances targeting capabilities due to the high affinity of biotin for its receptors on certain cell types, such as cancer cells.

Functionality :

- Targeted Delivery : By conjugating therapeutic agents to this compound, researchers can create targeted drug delivery systems that improve the bioavailability and efficacy of drugs while minimizing off-target effects .

- Stability and Solubility : The PEG component enhances the solubility and stability of the conjugated drugs in biological fluids, further improving their pharmacokinetic profiles .

Click Chemistry Applications

Overview : As a click chemistry reagent, this compound facilitates rapid and selective reactions with alkyne-containing partners through strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC.

Applications :

- Labeling Biomolecules : This property is exploited in labeling biomolecules for imaging studies or tracking biological processes within cells .

- Development of Biosensors : The compound can be used to develop biosensors that detect specific biomolecules through biotin-streptavidin interactions combined with other detection methods .

Case Studies

Comparación Con Compuestos Similares

Similar Compounds

6-Maleimidocapronic acid: An alkyl chain-based PROTAC linker used in the synthesis of PROTACs.

11-Aminoundecanoic acid: Another alkyl chain-based PROTAC linker.

Diethylene glycol bis (p-toluenesulfonate): A PEG-based PROTAC linker.

Uniqueness

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is unique due to its combination of biotin, PEG4, and azide groups, which provide versatility in click chemistry and PROTAC synthesis. Its ability to undergo both CuAAC and SPAAC reactions makes it a valuable tool in chemical biology and medicinal chemistry .

Actividad Biológica

Biotin-PEG4-amino-t-Bu-DADPS-C6-azide is a specialized compound that plays a significant role in bioconjugation and targeted therapy, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology. This compound features a biotin moiety, PEG (polyethylene glycol) linker, and an azide functional group, which enables its use in click chemistry reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant findings from recent studies.

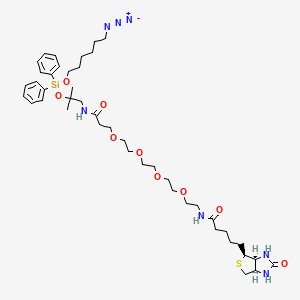

Chemical Structure and Properties

- Molecular Formula : C43H67N7O9S

- Molecular Weight : 886.18 g/mol

- CAS Number : 1260247-50-4

- Purity : ≥ 95%

This compound is characterized by its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), making it a versatile tool for bioconjugation applications .

The biological activity of this compound primarily arises from its role as a PROTAC linker. PROTACs are bifunctional molecules that utilize the cellular ubiquitin-proteasome system to selectively degrade target proteins. They consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest .

Mechanism Overview:

- Binding : The biotin moiety allows for strong binding to streptavidin or avidin, facilitating purification or isolation of the target proteins.

- Linkage : The PEG linker provides flexibility and solubility, enhancing the stability of the PROTAC.

- Degradation : Upon binding to the target protein and E3 ligase, the complex promotes ubiquitination followed by proteasomal degradation of the target protein.

Applications in Research

This compound has been utilized in various studies focusing on targeted protein degradation, drug delivery systems, and cancer therapeutics.

Case Studies:

- Targeted Therapy Development : Research has demonstrated that compounds linked with biotin-based PROTACs exhibit enhanced efficacy in degrading specific target proteins involved in cancer progression . For instance, biotin-polyethylene glycol (PEG) derivatives have shown promise as antineoplastic agents with improved pharmacokinetic profiles compared to traditional chemotherapeutics.

- Click Chemistry Applications : The azide functionality enables the compound to participate in click chemistry reactions, allowing for the attachment of various biomolecules or drugs for targeted delivery . This has implications for developing novel therapeutic strategies that can minimize off-target effects.

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other similar compounds:

| Compound Name | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|

| This compound | 886.18 g/mol | 1260247-50-4 | PROTAC linker, click chemistry reagent |

| Biotin-PEG4-Picolyl azide | 622.74 g/mol | 2222687-71-8 | Similar PROTAC linker with different targeting |

| Biotin-PEG4-Amide-C6-Azide | 615.79 g/mol | 1006592-62-6 | PEG-based PROTAC linker |

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-[6-azidohexoxy(diphenyl)silyl]oxy-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N7O9SSi/c1-43(2,59-61(35-15-7-5-8-16-35,36-17-9-6-10-18-36)58-24-14-4-3-13-22-47-50-44)34-46-40(52)21-25-54-27-29-56-31-32-57-30-28-55-26-23-45-39(51)20-12-11-19-38-41-37(33-60-38)48-42(53)49-41/h5-10,15-18,37-38,41H,3-4,11-14,19-34H2,1-2H3,(H,45,51)(H,46,52)(H2,48,49,53)/t37-,38-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHHHVOFXKFHMG-PCXFPAGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N7O9SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.